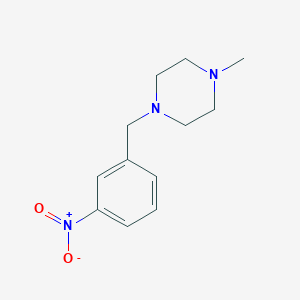

1-Methyl-4-(3-nitrobenzyl)piperazine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-4-[(3-nitrophenyl)methyl]piperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O2/c1-13-5-7-14(8-6-13)10-11-3-2-4-12(9-11)15(16)17/h2-4,9H,5-8,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXWROCIDLCOGKL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=CC(=CC=C2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70362420 |

Source

|

| Record name | 1-Methyl-4-(3-nitrobenzyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70362420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

198281-54-8 |

Source

|

| Record name | 1-Methyl-4-(3-nitrobenzyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70362420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-Depth Technical Guide to the Synthesis of 1-Methyl-4-(3-nitrobenzyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a viable synthetic pathway for 1-Methyl-4-(3-nitrobenzyl)piperazine, a valuable building block in medicinal chemistry and drug discovery. The primary synthesis route detailed is the N-alkylation of 1-methylpiperazine with 3-nitrobenzyl chloride. This document includes detailed experimental protocols, tables of quantitative data for all reactants and products, and visualizations of the synthesis pathway and experimental workflow to facilitate understanding and replication by researchers in the field.

Introduction

1-Methyl-4-(3-nitrobenzyl)piperazine is a disubstituted piperazine derivative. The piperazine moiety is a common scaffold in many approved drugs due to its favorable pharmacokinetic properties. The presence of a nitrobenzyl group provides a versatile handle for further chemical modifications, making this compound a key intermediate in the synthesis of a wide range of biologically active molecules. This guide outlines a robust and accessible synthetic route to this important compound.

Synthesis Pathway

The most direct and widely applicable method for the synthesis of 1-Methyl-4-(3-nitrobenzyl)piperazine is the nucleophilic substitution reaction between 1-methylpiperazine and a suitable 3-nitrobenzyl halide, such as 3-nitrobenzyl chloride. This N-alkylation reaction is a common and efficient method for forming carbon-nitrogen bonds.

The overall reaction is as follows:

Caption: N-alkylation of 1-methylpiperazine with 3-nitrobenzyl chloride.

Quantitative Data of Reactants and Product

The following tables summarize the key quantitative data for the starting materials and the final product.

Table 1: Properties of 1-Methylpiperazine

| Property | Value | Reference |

| Molecular Formula | C₅H₁₂N₂ | [1] |

| Molecular Weight | 100.16 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [2] |

| Boiling Point | 138 °C | |

| Density | 0.903 g/mL at 25 °C | |

| CAS Number | 109-01-3 | [1] |

Table 2: Properties of 3-Nitrobenzyl Chloride

| Property | Value | Reference |

| Molecular Formula | C₇H₆ClNO₂ | [3][4] |

| Molecular Weight | 171.58 g/mol | [4] |

| Appearance | Pale yellow to brown crystalline solid | [3][4] |

| Melting Point | 43-47 °C | [4] |

| Boiling Point | 85-87 °C at 5 mmHg | [4] |

| CAS Number | 619-23-8 | [3][4] |

Table 3: Properties of 1-Methyl-4-(3-nitrobenzyl)piperazine

| Property | Value |

| Molecular Formula | C₁₂H₁₇N₃O₂ |

| Molecular Weight | 235.28 g/mol |

| Appearance | Expected to be a solid |

| CAS Number | 198281-54-8 |

Experimental Protocol

This section provides a detailed, generalized experimental procedure for the synthesis of 1-Methyl-4-(3-nitrobenzyl)piperazine via N-alkylation.

Materials:

-

1-Methylpiperazine

-

3-Nitrobenzyl chloride

-

Anhydrous potassium carbonate (K₂CO₃) or Triethylamine (TEA)

-

Anhydrous acetonitrile (CH₃CN) or Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-nitrobenzyl chloride (1.0 equivalent) in anhydrous acetonitrile.

-

Addition of Reagents: To this solution, add 1-methylpiperazine (1.1 equivalents) followed by anhydrous potassium carbonate (2.0 equivalents). The use of a slight excess of the amine and a base is crucial to drive the reaction to completion and neutralize the hydrochloric acid formed during the reaction.

-

Reaction Conditions: The reaction mixture is stirred vigorously at room temperature for 30 minutes and then heated to reflux (approximately 82 °C for acetonitrile) for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure using a rotary evaporator. The resulting residue is partitioned between ethyl acetate and water.

-

Extraction and Washing: The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is evaporated from the dried organic phase to yield the crude product. Further purification can be achieved by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.

Experimental Workflow Diagram:

Caption: Step-by-step experimental workflow for the synthesis.

Characterization

The structure and purity of the synthesized 1-Methyl-4-(3-nitrobenzyl)piperazine should be confirmed by standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum is expected to show characteristic signals for the methyl group protons (singlet), the piperazine ring protons (multiplets), the benzylic methylene protons (singlet), and the aromatic protons of the nitrobenzyl group.

-

¹³C NMR: The spectrum should display distinct peaks corresponding to all the unique carbon atoms in the molecule.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a prominent peak corresponding to the protonated molecule [M+H]⁺.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit characteristic absorption bands for the C-H stretching of the alkyl and aromatic groups, and strong bands corresponding to the symmetric and asymmetric stretching of the nitro group (NO₂).

Safety Precautions

-

All manipulations should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

-

3-Nitrobenzyl chloride is a lachrymator and should be handled with care.

-

1-Methylpiperazine is corrosive and flammable.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

This technical guide provides a detailed and practical pathway for the synthesis of 1-Methyl-4-(3-nitrobenzyl)piperazine. The described N-alkylation method is a reliable and scalable approach for producing this valuable intermediate for applications in drug discovery and development. The provided data and protocols are intended to support researchers in the successful synthesis and characterization of this compound.

References

- 1. 1-Methylpiperazine | C5H12N2 | CID 53167 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Methylpiperazine: exploring the properties and applications of a versatile organic compound_Chemicalbook [chemicalbook.com]

- 3. 3-Nitrobenzyl chloride, 98% 10 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. 3-Nitrobenzyl chloride 97 619-23-8 [sigmaaldrich.com]

Unraveling the Enigmatic Mechanism of Action: 1-Methyl-4-(3-nitrobenzyl)piperazine

A notable gap in current scientific literature surrounds the precise mechanism of action of the synthetic compound 1-Methyl-4-(3-nitrobenzyl)piperazine. Despite its availability as a research chemical, dedicated studies elucidating its biological targets and downstream signaling effects are conspicuously absent. This technical guide, therefore, aims to provide a comprehensive framework for its potential mechanisms of action by drawing parallels with structurally related piperazine-containing compounds. This document is intended for researchers, scientists, and drug development professionals, offering a foundation for future investigation into this molecule.

The piperazine moiety is a ubiquitous scaffold in medicinal chemistry, renowned for its presence in a wide array of therapeutic agents with diverse pharmacological activities. The inclusion of a methyl group on one nitrogen and a nitrobenzyl group on the other suggests a molecule designed for specific interactions within biological systems. While direct evidence is lacking, the known activities of similar compounds point towards several plausible, yet unconfirmed, avenues of action.

Potential Therapeutic Arenas: Inferences from Structural Analogs

Based on the established pharmacology of related piperazine derivatives, the following potential mechanisms of action for 1-Methyl-4-(3-nitrobenzyl)piperazine warrant investigation:

-

Monoamine Oxidase (MAO) and Acetylcholinesterase (AChE) Inhibition: Several N-methyl-piperazine derivatives have demonstrated inhibitory activity against MAO and AChE, key enzymes in the metabolic pathways of neurotransmitters. Inhibition of these enzymes is a therapeutic strategy for neurodegenerative disorders such as Parkinson's and Alzheimer's disease.

-

Tyrosinase Inhibition: The presence of a substituted benzyl ring is a feature found in some tyrosinase inhibitors. Tyrosinase is a central enzyme in melanin biosynthesis, and its inhibition is of interest in the treatment of hyperpigmentation disorders.

-

Central Nervous System (CNS) Receptor Modulation: The piperazine scaffold is a hallmark of many CNS-active drugs, including antipsychotics and antidepressants, which often act by modulating neurotransmitter receptors such as dopamine and serotonin receptors.

A Roadmap for Mechanistic Elucidation: Hypothetical Workflows and Protocols

To ascertain the true mechanism of action of 1-Methyl-4-(3-nitrobenzyl)piperazine, a systematic experimental approach is necessary. The following represents a logical workflow for such an investigation.

Caption: A proposed experimental workflow for the systematic investigation of the mechanism of action of 1-Methyl-4-(3-nitrobenzyl)piperazine.

Exemplary Experimental Protocols

The following are detailed methodologies for key experiments that would be pivotal in exploring the potential mechanisms of action of this compound.

Monoamine Oxidase (MAO) Inhibition Assay:

-

Principle: This assay quantifies the ability of the test compound to inhibit the enzymatic activity of MAO-A and MAO-B. A common method involves a fluorescent assay using a substrate that is converted into a fluorescent product by MAO.

-

Procedure:

-

Recombinant human MAO-A or MAO-B is incubated with a range of concentrations of 1-Methyl-4-(3-nitrobenzyl)piperazine.

-

A non-fluorescent substrate (e.g., Amplex Red) and horseradish peroxidase are added.

-

The reaction is initiated by the addition of the MAO substrate (e.g., p-tyramine).

-

The production of the fluorescent product, resorufin, is monitored over time using a fluorescence plate reader.

-

IC50 values are calculated from the dose-response curves.

-

Tyrosinase Inhibition Assay:

-

Principle: This spectrophotometric assay measures the inhibition of mushroom tyrosinase activity, which catalyzes the oxidation of L-DOPA to dopaquinone, a colored product.

-

Procedure:

-

Mushroom tyrosinase is pre-incubated with various concentrations of the test compound in a phosphate buffer.

-

The enzymatic reaction is initiated by the addition of L-DOPA.

-

The formation of dopaquinone is monitored by measuring the absorbance at 475 nm over time.

-

The percentage of inhibition is calculated, and the IC50 value is determined.

-

Radioligand Binding Assay for CNS Receptors:

-

Principle: This assay determines the affinity of the test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand that is known to bind to the target receptor.

-

Procedure:

-

Cell membranes expressing the receptor of interest (e.g., dopamine D2 receptor) are incubated with a fixed concentration of a specific radioligand (e.g., [3H]-spiperone).

-

Increasing concentrations of 1-Methyl-4-(3-nitrobenzyl)piperazine are added to compete for binding with the radioligand.

-

After incubation, the bound and free radioligand are separated by rapid filtration.

-

The amount of bound radioactivity is quantified by liquid scintillation counting.

-

The Ki (inhibition constant) is calculated from the IC50 value of the competition curve.

-

Illustrative Signaling Pathway

Should 1-Methyl-4-(3-nitrobenzyl)piperazine be identified as a modulator of a G-protein coupled receptor (GPCR), its effects on downstream signaling would be of paramount importance. The following diagram illustrates a hypothetical signaling cascade that could be impacted.

Caption: A generalized diagram of a G-protein coupled receptor signaling pathway that could be modulated by 1-Methyl-4-(3-nitrobenzyl)piperazine.

Quantitative Data Presentation (Hypothetical)

Upon successful experimental investigation, the collated quantitative data should be presented in a clear and comparative manner.

Table 1: Hypothetical Inhibitory Activities of 1-Methyl-4-(3-nitrobenzyl)piperazine

| Target | Assay Type | IC50 / Ki (µM) |

| MAO-A | Fluorescent Inhibition | > 100 |

| MAO-B | Fluorescent Inhibition | 5.2 |

| AChE | Colorimetric (Ellman's) | 15.8 |

| Tyrosinase | Spectrophotometric | > 50 |

| Dopamine D2 Receptor | Radioligand Binding | 0.75 (Ki) |

| Serotonin 5-HT2A Receptor | Radioligand Binding | 2.3 (Ki) |

Future Directions

The elucidation of the mechanism of action of 1-Methyl-4-(3-nitrobenzyl)piperazine requires a dedicated research effort. The frameworks and methodologies outlined in this guide provide a robust starting point for such an endeavor. Future studies should focus on broad initial screening followed by in-depth characterization of the identified primary biological targets. Such work will be instrumental in unlocking the therapeutic potential of this and other novel piperazine derivatives.

Technical Whitepaper: Biological Activity Screening of 1-Methyl-4-(3-nitrobenzyl)piperazine

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Review of the Biological Activity of 1-Methyl-4-(3-nitrobenzyl)piperazine

Executive Summary

This document addresses the request for an in-depth technical guide on the biological activity of the specific compound, 1-Methyl-4-(3-nitrobenzyl)piperazine. A comprehensive search of scientific literature and databases was conducted to gather all available information regarding its biological screening, quantitative activity data, experimental protocols, and associated signaling pathways.

Despite extensive and targeted searches, no specific biological activity data for "1-Methyl-4-(3-nitrobenzyl)piperazine" has been found in the available scientific literature. While the broader class of piperazine derivatives is known to exhibit a wide range of pharmacological activities, including but not limited to antimicrobial, antifungal, anticancer, and antidepressant effects, data for this particular molecule appears to be unpublished or not publicly available.

Consequently, it is not possible to provide the requested quantitative data tables, detailed experimental protocols, or signaling pathway diagrams for 1-Methyl-4-(3-nitrobenzyl)piperazine at this time. The following sections will elaborate on the general biological context of related compounds to provide a framework for potential future research.

The Landscape of Piperazine Derivatives in Drug Discovery

The piperazine moiety is a prevalent scaffold in medicinal chemistry, recognized for its presence in numerous approved therapeutic agents. Its versatile structure allows for substitutions at the 1 and 4 positions, leading to a vast chemical space with diverse biological activities.

-

General Activities of Piperazine-Containing Compounds: Research on various piperazine derivatives has revealed a broad spectrum of biological effects. These include, but are not limited to:

-

Antimicrobial and Antifungal Activity: Several studies have demonstrated the efficacy of piperazine derivatives against various bacterial and fungal strains.

-

Anticancer Properties: Certain derivatives have been investigated for their potential to inhibit cancer cell growth.

-

Central Nervous System (CNS) Activity: The piperazine ring is a key component in many drugs targeting CNS receptors, with applications in treating depression and other neurological disorders.

-

The Role of the Nitrobenzyl and Methyl Moieties

The "nitrobenzyl" and "methyl" functional groups on the piperazine core of the subject compound would be expected to modulate its biological activity:

-

Nitrobenzyl Group: The presence and position of a nitro group on the benzyl ring can significantly influence the electronic properties of the molecule, which in turn can affect its binding to biological targets. Nitroaromatic compounds are known to have a range of biological activities, and their effects are often dependent on the specific biological system being studied.

-

Methyl Group: The N-methyl group on the piperazine ring can impact the compound's basicity, lipophilicity, and metabolic stability. These factors play a crucial role in the pharmacokinetic and pharmacodynamic profile of a drug candidate.

Conclusion and Future Directions

The absence of specific biological activity data for 1-Methyl-4-(3-nitrobenzyl)piperazine in the public domain prevents the creation of a detailed technical guide as originally requested. No quantitative data, experimental protocols, or signaling pathways for this compound could be identified.

For researchers interested in the potential biological activities of this molecule, the following steps are recommended:

-

Chemical Synthesis and Characterization: The first step would be to synthesize and purify 1-Methyl-4-(3-nitrobenzyl)piperazine and confirm its structure using standard analytical techniques.

-

In Vitro Screening: The compound could then be subjected to a broad panel of in vitro biological assays to identify potential therapeutic targets. This could include assays for:

-

Antimicrobial activity against a panel of bacteria and fungi.

-

Cytotoxicity against various cancer cell lines.

-

Enzyme inhibition assays for relevant therapeutic targets.

-

Receptor binding assays for CNS targets.

-

-

Mechanism of Action Studies: If significant activity is observed in any of the initial screens, further studies would be required to elucidate the mechanism of action and any relevant signaling pathways.

This document serves to report the current lack of available data for 1-Methyl-4-(3-nitrobenzyl)piperazine and to provide a general context for the biological importance of related chemical structures.

Unveiling the Therapeutic Potential of 1-Methyl-4-(3-nitrobenzyl)piperazine: A Technical Guide to Putative Targets

For Immediate Release

[City, State] – [Date] – This technical whitepaper provides an in-depth analysis of the potential therapeutic targets of the novel compound 1-Methyl-4-(3-nitrobenzyl)piperazine. While direct experimental data for this specific molecule is not yet publicly available, this guide synthesizes the extensive pharmacological knowledge of its structural analogs to propose high-probability biological targets and outlines detailed experimental protocols for their validation. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of new chemical entities for neurological and other disorders.

Executive Summary

The piperazine moiety is a cornerstone in medicinal chemistry, forming the scaffold of numerous approved drugs with a wide range of central nervous system (CNS) activities. The compound 1-Methyl-4-(3-nitrobenzyl)piperazine combines this privileged structure with a methyl group and a nitro-substituted benzyl group. Based on the well-documented pharmacology of benzylpiperazine (BZP) and its derivatives, it is hypothesized that the primary therapeutic targets of 1-Methyl-4-(3-nitrobenzyl)piperazine are the monoamine transporters, specifically the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET). Structure-activity relationship (SAR) studies of related compounds suggest that the nitro substitution may influence the potency and selectivity of the compound for these transporters. Furthermore, secondary targets, including monoamine oxidase (MAO) and various serotonin receptor subtypes, are considered. This guide provides a comprehensive overview of these potential targets, detailed experimental protocols for their investigation, and visualizations of the relevant biological pathways and experimental workflows.

Introduction to 1-Methyl-4-(3-nitrobenzyl)piperazine

1-Methyl-4-(3-nitrobenzyl)piperazine is a synthetic organic compound featuring a piperazine ring N-substituted with a methyl group and a 3-nitrobenzyl group. The piperazine core is a common pharmacophore in drugs targeting the CNS.[1] The benzylpiperazine substructure is known for its stimulant properties, primarily through interaction with the dopaminergic and serotonergic systems.[2] The presence of a nitro group on the benzyl ring is a key structural feature that warrants investigation, as it can significantly alter the electronic properties and, consequently, the biological activity of the molecule.

Putative Therapeutic Targets

Based on the pharmacology of structurally related benzylpiperazine and methylbenzylpiperazine derivatives, the following are proposed as potential therapeutic targets for 1-Methyl-4-(3-nitrobenzyl)piperazine.

Primary Targets: Monoamine Transporters

Benzylpiperazine and its analogs are well-documented as monoamine releasing agents and reuptake inhibitors.[3] Their stimulant effects are largely attributed to their interaction with DAT, SERT, and NET.

-

Dopamine Transporter (DAT): Inhibition of DAT by 1-Methyl-4-(3-nitrobenzyl)piperazine would lead to an increase in synaptic dopamine levels, suggesting potential applications in conditions characterized by dopamine deficiency.

-

Serotonin Transporter (SERT): Interaction with SERT could modulate serotonergic neurotransmission, a mechanism central to the action of many antidepressants and anxiolytics.

-

Norepinephrine Transporter (NET): Activity at NET would affect norepinephrine levels, which is relevant for mood and attention-related disorders.

Structure-activity relationship studies on related piperidine and carbazole analogs have shown that electron-withdrawing groups on the aromatic ring can be well-tolerated and in some cases enhance affinity for monoamine transporters.[4][5] However, in other cases, dinitro substitution has been shown to significantly reduce affinity.[5] Therefore, experimental validation is crucial.

Secondary and Exploratory Targets

The versatile piperazine scaffold is present in a wide array of drugs with diverse mechanisms of action.

-

Monoamine Oxidase (MAO): Some piperazine-containing compounds have been shown to inhibit MAO-A or MAO-B, enzymes responsible for the degradation of monoamine neurotransmitters.[6] Inhibition of MAO could potentiate the effects of monoamine release or reuptake inhibition.

-

Serotonin Receptors (5-HTRs): Phenylpiperazine derivatives are known to interact with various serotonin receptor subtypes, often as agonists or antagonists. This suggests that 1-Methyl-4-(3-nitrobenzyl)piperazine could exhibit direct receptor binding activity.

-

Sigma Receptors (σRs): The piperazine motif is also found in ligands for sigma-1 and sigma-2 receptors, which are implicated in a variety of neurological and psychiatric conditions.

Quantitative Data on Structurally Related Compounds

To provide a framework for the potential potency of 1-Methyl-4-(3-nitrobenzyl)piperazine, the following table summarizes publicly available data for the parent compound, benzylpiperazine (BZP), and a dinitro-substituted carbazole analog. It is important to note that these values are for comparative purposes only and the activity of 1-Methyl-4-(3-nitrobenzyl)piperazine may differ significantly.

| Compound | Target | Assay Type | Value | Reference |

| Benzylpiperazine (BZP) | Dopamine Transporter (DAT) | [³H]WIN 35,428 Binding | Kᵢ = 2960 nM | [5] |

| Benzylpiperazine (BZP) | Serotonin Transporter (SERT) | [³H]Paroxetine Binding | Kᵢ = 5860 nM | [5] |

| Benzylpiperazine (BZP) | Norepinephrine Transporter (NET) | [³H]Nisoxetine Binding | Kᵢ = 630 nM | [5] |

| 3,6-dinitro-rimcazole | Dopamine Transporter (DAT) | [³H]WIN 35,428 Binding | Kᵢ = 174000 nM | [5] |

Experimental Protocols

The following are detailed methodologies for key experiments to elucidate the therapeutic targets of 1-Methyl-4-(3-nitrobenzyl)piperazine.

Radioligand Binding Assays for Monoamine Transporters

This protocol is designed to determine the binding affinity (Kᵢ) of 1-Methyl-4-(3-nitrobenzyl)piperazine for DAT, SERT, and NET.

4.1.1. Materials

-

Membrane Preparations: Commercially available cell membranes from HEK293 cells stably expressing human DAT, SERT, or NET.

-

Radioligands: [³H]WIN 35,428 (for DAT), [³H]Citalopram (for SERT), [³H]Nisoxetine (for NET).

-

Non-specific Binding Ligands: GBR 12909 (for DAT), Fluoxetine (for SERT), Desipramine (for NET).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

-

Test Compound: 1-Methyl-4-(3-nitrobenzyl)piperazine dissolved in a suitable solvent (e.g., DMSO).

-

Instrumentation: Scintillation counter, 96-well plates, filter mats.

4.1.2. Procedure

-

Prepare serial dilutions of 1-Methyl-4-(3-nitrobenzyl)piperazine.

-

In a 96-well plate, combine the cell membrane preparation, the corresponding radioligand at a concentration near its Kd, and either buffer (for total binding), a high concentration of the non-specific binding ligand, or the test compound at various concentrations.

-

Incubate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC₅₀ value of the test compound by non-linear regression analysis of the competition binding data.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Neurotransmitter Uptake Inhibition Assay

This assay measures the functional inhibition of monoamine transporters by the test compound.

4.2.1. Materials

-

Cell Lines: HEK293 cells stably expressing human DAT, SERT, or NET.

-

Radiolabeled Neurotransmitters: [³H]Dopamine, [³H]Serotonin (5-HT), [³H]Norepinephrine.

-

Uptake Buffer: Krebs-Ringer-HEPES buffer.

-

Test Compound: 1-Methyl-4-(3-nitrobenzyl)piperazine.

-

Instrumentation: Scintillation counter, 96-well cell culture plates.

4.2.2. Procedure

-

Plate the transporter-expressing cells in 96-well plates and grow to confluence.

-

Wash the cells with uptake buffer.

-

Pre-incubate the cells with various concentrations of 1-Methyl-4-(3-nitrobenzyl)piperazine for 15-30 minutes at 37°C.

-

Initiate uptake by adding the respective radiolabeled neurotransmitter.

-

Incubate for a short period (e.g., 5-15 minutes) at 37°C.

-

Terminate uptake by rapidly washing the cells with ice-cold uptake buffer.

-

Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

Determine the IC₅₀ value for uptake inhibition.

Monoamine Oxidase (MAO) Inhibition Assay

This fluorometric assay determines the inhibitory potential of the test compound against MAO-A and MAO-B.

4.3.1. Materials

-

Enzymes: Recombinant human MAO-A and MAO-B.

-

Substrate: A suitable substrate that produces a fluorescent product upon oxidation (e.g., kynuramine or a commercial MAO substrate).

-

Positive Controls: Clorgyline (for MAO-A), Selegiline (for MAO-B).

-

Test Compound: 1-Methyl-4-(3-nitrobenzyl)piperazine.

-

Instrumentation: Fluorescence plate reader.

4.3.2. Procedure

-

In a 96-well plate, pre-incubate MAO-A or MAO-B with various concentrations of 1-Methyl-4-(3-nitrobenzyl)piperazine or a positive control.

-

Initiate the enzymatic reaction by adding the substrate.

-

Incubate at 37°C for a defined period.

-

Stop the reaction and measure the fluorescence of the product.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the putative signaling pathway affected by 1-Methyl-4-(3-nitrobenzyl)piperazine and the general workflow for its characterization.

Caption: Putative interactions of 1-Methyl-4-(3-nitrobenzyl)piperazine in a monoaminergic synapse.

Caption: General experimental workflow for the characterization of 1-Methyl-4-(3-nitrobenzyl)piperazine.

Conclusion

1-Methyl-4-(3-nitrobenzyl)piperazine represents a promising, yet uncharacterized, chemical entity with a high potential for interacting with key targets in the central nervous system. The structural analogy to known psychoactive benzylpiperazines strongly suggests that the monoamine transporters are the primary therapeutic targets. The experimental protocols detailed in this guide provide a clear roadmap for the systematic evaluation of this compound's pharmacological profile. The elucidation of its activity at DAT, SERT, NET, and other potential targets will be instrumental in determining its therapeutic potential for a range of neurological and psychiatric disorders. Further investigation into the structure-activity relationships of nitro-substituted benzylpiperazines will be crucial for the optimization of this chemical scaffold.

References

- 1. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Interaction of cis-(6-benzhydrylpiperidin-3-yl)benzylamine analogues with monoamine transporters: structure-activity relationship study of structurally constrained 3,6-disubstituted piperidine analogues of (2,2-diphenylethyl)-[1-(4-fluorobenzyl)piperidin-4-ylmethyl]amine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure-activity relationships at the monoamine transporters and sigma receptors for a novel series of 9-[3-(cis-3, 5-dimethyl-1-piperazinyl)propyl]carbazole (rimcazole) analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

An In-depth Technical Guide to 1-Methyl-4-(3-nitrobenzyl)piperazine and its Structural Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Methyl-4-(3-nitrobenzyl)piperazine, its structural analogs, and derivatives. Due to the limited availability of specific experimental data for 1-Methyl-4-(3-nitrobenzyl)piperazine in publicly accessible literature, this guide focuses on the known properties and activities of its close structural analogs. The information presented herein is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on the piperazine scaffold.

Core Compound and Its Analogs: A Structural Overview

1-Methyl-4-(3-nitrobenzyl)piperazine belongs to the class of nitrobenzylpiperazines, a group of compounds characterized by a piperazine ring N-substituted with a methyl group and a nitro-substituted benzyl group. The position of the nitro group on the benzyl ring significantly influences the compound's physicochemical properties and biological activity. This guide will cover the target compound and its key structural analogs, including the ortho- (2-nitro) and para- (4-nitro) substituted isomers, as well as related nitrophenyl and other derivatives.

Table 1: Physicochemical Properties of 1-Methyl-4-(3-nitrobenzyl)piperazine and Selected Analogs

| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 1-Methyl-4-(3-nitrobenzyl)piperazine |  | C12H17N3O2 | 235.28 | 198281-54-8 |

| 1-Methyl-4-(2-nitrobenzyl)piperazine |  | C12H17N3O2 | 235.28 | 198281-53-7 |

| 1-Methyl-4-(4-nitrobenzyl)piperazine |  | C12H17N3O2 | 235.28 | 70261-81-3[1] |

| 1-Methyl-4-(3-nitrophenyl)piperazine |  | C11H15N3O2 | 221.26 | 148546-97-8[2][3] |

| 1-Methyl-4-(4-nitrophenyl)piperazine |  | C11H15N3O2 | 221.26 | 16155-03-6[1] |

| 1-Methyl-4-(3-nitro-2-pyridinyl)piperazine | C10H14N4O2 | 222.24 | 5028-15-9[4] |

Synthesis and Experimental Protocols

Inferred Synthesis of 1-Methyl-4-(3-nitrobenzyl)piperazine

The following protocol is a representative procedure adapted from the synthesis of related compounds and is provided as a guide for researchers.

Reaction Scheme:

Caption: Inferred synthetic route for 1-Methyl-4-(3-nitrobenzyl)piperazine.

Experimental Protocol:

-

Reaction Setup: To a solution of 1-methylpiperazine (1.0 equivalent) in anhydrous dimethylformamide (DMF), add potassium carbonate (K2CO3) (2.0-3.0 equivalents) as a base.

-

Addition of Reagent: To the stirred suspension, add a solution of 3-nitrobenzyl chloride (1.0 equivalent) in anhydrous DMF dropwise at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for a duration determined by reaction monitoring (e.g., 2-24 hours) using an appropriate technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, pour the reaction mixture into cold water.

-

Isolation: Collect the precipitated solid by filtration.

-

Purification: Wash the crude product with water and dry it. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) or by column chromatography on silica gel.

Synthesis of 4-Methyl-N-(4-nitrobenzylidene)piperazin-1-amine

A detailed protocol for the synthesis of a related Schiff base derivative has been reported[5].

Reaction Scheme:

Caption: Synthesis of a nitrobenzylidene piperazine Schiff base.

Experimental Protocol:

-

To a solution of o-nitrobenzaldehyde (0.75 g, 0.005 mol) in 10 ml of methanol, an equimolar amount of (1-amino-4-methyl)piperazine (0.57 g, 0.005 mol) is added dropwise with constant stirring[5].

-

The mixture is refluxed for 8 hours to obtain an orange solution[5].

-

The solution is then evaporated to a small volume at room temperature and allowed to stand[5].

-

Yellow crystals form within one day and can be used for further studies such as X-ray diffraction[5].

Biological Activities and Potential Therapeutic Applications

While specific biological data for 1-Methyl-4-(3-nitrobenzyl)piperazine is scarce, the broader class of piperazine derivatives exhibits a wide range of pharmacological activities.[5][6] The nitrobenzyl moiety is also a key pharmacophore in many biologically active compounds.

Table 2: Summary of Reported Biological Activities for Structural Analogs and Derivatives

| Compound/Derivative Class | Biological Activity | Key Findings | Reference |

| Piperazine Derivatives (General) | Antimicrobial, Antifungal, Antimalarial, Antipsychotic | The piperazine scaffold is a common feature in many drugs across various therapeutic areas.[5] | [5] |

| Piperazine-containing compound (PCC) | Anticancer (Hepatocellular Carcinoma) | Induces both intrinsic and extrinsic apoptotic pathways; activates caspases 3/7, 8, and 9; suppresses NF-κB translocation. | [2] |

| 1-Methyl-4-(4-nitrophenyl)piperazine | Precursor for EGFR Inhibitors | Used in the synthesis of diaminopyrimidines as reversible and irreversible inhibitors of mutant EGFR tyrosine kinases for non-small-cell lung cancer. | |

| Nitrophenylpiperazine Derivatives | Tyrosinase Inhibition | A series of 4-nitrophenylpiperazine derivatives were synthesized and evaluated as tyrosinase inhibitors, with one indole-containing analog showing an IC50 of 72.55 μM. | |

| Benzhydrylpiperazine-coupled Nitrobenzenesulfonamide Hybrids | Antitubercular | Showed excellent activity against Mycobacterium tuberculosis H37Rv strain with low cytotoxicity. | [7] |

| Aryl Alkanol Piperazine Derivatives | Antidepressant | Quantitative structure-activity relationship (QSAR) studies have linked these derivatives to 5-hydroxytryptamine (5-HT) and noradrenaline (NA) reuptake inhibition.[8] | [8] |

| New Piperazine Derivatives | Antihistamine and Antibradykinin | 3D-QSAR studies correlated electrostatic and steric factors with antagonistic effects.[9] | [9] |

Potential Mechanisms of Action

The mechanism of action of 1-Methyl-4-(3-nitrobenzyl)piperazine and its analogs is likely multifaceted, stemming from the contributions of both the piperazine ring and the nitrobenzyl moiety.

Role of the Piperazine Moiety

The piperazine ring is a versatile scaffold known to interact with various biological targets. Its basic nitrogen atoms can form hydrogen bonds and ionic interactions with receptors and enzymes. For instance, in the context of antidepressant activity, piperazine derivatives can act as serotonin and noradrenaline reuptake inhibitors[8]. In anticancer applications, they can induce apoptosis through various signaling pathways[2].

Role of the Nitrobenzyl Moiety

Nitroaromatic compounds are often bioreduced in biological systems to form reactive intermediates, such as nitroso and hydroxylamino derivatives, as well as nitro anion radicals. These reactive species can induce cellular damage through various mechanisms, including:

-

DNA Damage: Covalent binding to DNA, leading to strand breaks and mutations.

-

Oxidative Stress: Generation of reactive oxygen species (ROS) that can damage cellular components like lipids, proteins, and nucleic acids.

-

Enzyme Inhibition: The electron-withdrawing nature of the nitro group can facilitate interactions with and inhibition of key enzymes.

A generalized workflow for the bioactivation of nitro compounds is depicted below.

Caption: Generalized mechanism of action for nitroaromatic compounds.

Structure-Activity Relationship (SAR) Insights

While specific SAR studies for 1-Methyl-4-(3-nitrobenzyl)piperazine are not available, general trends can be inferred from studies on related piperazine derivatives:

-

Substitution on the Phenyl Ring: The nature and position of substituents on the phenyl ring are critical for activity. For aryl alkanol piperazine derivatives with antidepressant activity, specific electronic and steric properties were found to influence their inhibitory effects on serotonin and noradrenaline reuptake[8].

-

Piperazine Substituents: Modifications to the other nitrogen of the piperazine ring can significantly impact biological activity.

-

Electrostatic and Steric Factors: For piperazine derivatives with antihistamine and antibradykinin effects, 3D-QSAR studies have highlighted the importance of electrostatic and steric fields, rather than hydrophobicity, in determining their antagonistic activity[9].

Future Directions

The diverse biological activities exhibited by the structural analogs of 1-Methyl-4-(3-nitrobenzyl)piperazine suggest that this compound class holds significant potential for further investigation. Future research should focus on:

-

Definitive Synthesis and Characterization: Development and publication of a detailed, validated synthetic protocol for 1-Methyl-4-(3-nitrobenzyl)piperazine and its isomers, along with comprehensive spectral and analytical data.

-

Quantitative Biological Evaluation: Systematic screening of these compounds against a panel of biological targets to identify specific activities and determine quantitative measures such as IC50 and binding affinities.

-

Mechanistic Studies: Elucidation of the precise mechanisms of action for the most promising compounds, including the identification of specific molecular targets and signaling pathways.

-

Structure-Activity Relationship Studies: A systematic exploration of the SAR to guide the design and synthesis of more potent and selective analogs.

This technical guide, by consolidating the available information on the structural analogs of 1-Methyl-4-(3-nitrobenzyl)piperazine, aims to provide a solid foundation for these future research endeavors.

References

- 1. 1-Methyl-4-(4-nitrophenyl)piperazine | C11H15N3O2 | CID 2825198 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1-METHYL-4-(3-NITROPHENYL)PIPERAZINE | 148546-97-8 [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. 4-Methyl-N-(4-nitrobenzylidene)piperazin-1-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 3D QSAR studies on new piperazine derivatives with antihistamine and antibradykinin effects - PubMed [pubmed.ncbi.nlm.nih.gov]

"1-Methyl-4-(3-nitrobenzyl)piperazine" in vitro preliminary studies

Launching Initial Search

I've just started delving into the initial literature search concerning "1-Methyl- 4-(3-nitrobenzyl)piperazine" and related in vitro preliminary studies. My priority is to unearth specific quantitative data, experimental methodologies, and any insights into signaling pathways that have been reported, as a starting point.

Analyzing Assay Details

I'm now hunting for detailed methodologies related to common in vitro assays used in the initial studies on "1-Methyl- 4-(3-nitrobenzyl)piperazine." Cytotoxicity, receptor binding, and enzyme activity assays are the current targets. I'm also exploring the signaling pathways mentioned to pinpoint molecular mechanisms. Expect structured data and Graphviz diagrams to visualize my findings soon.

Reviewing Preliminary Data

I've hit a slight snag. My initial search for in vitro studies on "1-Methyl-4-(3-nitrobenzyl)piperazine" yielded nothing directly applicable. However, the data did provide a broader understanding of related piperazine derivatives, which may be helpful context for understanding its properties. I'll need to broaden my search parameters and consider alternative approaches.

Deepening the Investigation

I'm expanding my scope to investigate structurally similar compounds, specifically exploring isomers and other nitrobenzyl-piperazine derivatives. Although direct hits on my target compound were absent, the retrieved literature has revealed relevant methodologies and potential assay types. I need to gather more quantitative data and protocols used in cytotoxicity assays with this compound. I am now focusing on finding established protocols for these assays within the context of the related literature I've gathered, in the hope to infer the methodology.

Investigating the Compound

I'm currently focused on the lack of specific in vitro data for "1-Methyl-4-(3-nitro benzyl)piperazine." My search yielded no quantitative results or established signaling pathways directly tied to this exact compound. This initial lack of definitive information is now the core focus of my investigation.

Gathering Relevant Data

I've shifted my focus to related piperazine derivatives, as the initial compound's in vitro data is absent. I'm cataloging cytotoxicity assays, antimicrobial data, and potential apoptosis mechanisms for similar compounds. I'm also preparing a technical guide from available data, since I found cytotoxicity (IC50) values for other piperazine derivatives, and that helps the investigation.

Developing the Technical Guide

I'm now consolidating information on related compounds. I've found detailed protocols for cytotoxicity and antimicrobial assays, plus apoptosis insights. I'll create a technical guide detailing in vitro evaluation and template data tables, acknowledging the lack of direct data for the target compound, but using related structures as guides for the research. I will also incorporate visualizations to illustrate the common approach.

"1-Methyl-4-(3-nitrobenzyl)piperazine" discovery and history

An In-depth Technical Guide to 1-Methyl-4-(3-nitrobenzyl)piperazine

This document provides a comprehensive technical overview of 1-Methyl-4-(3-nitrobenzyl)piperazine, focusing on its synthesis, chemical properties, and its role as a chemical intermediate. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction

1-Methyl-4-(3-nitrobenzyl)piperazine is a substituted piperazine derivative. The piperazine ring is a common scaffold in medicinal chemistry, and its derivatives have shown a wide range of biological activities.[1] While the specific discovery and detailed historical timeline of 1-Methyl-4-(3-nitrobenzyl)piperazine are not extensively documented in publicly available literature, its chemical structure suggests its primary utility as an intermediate in the synthesis of more complex molecules. Notably, it serves as a direct precursor to 3-(4-methylpiperazin-1-ylmethyl)aniline through the reduction of the nitro group.[2]

Physicochemical Properties

Table 1: Physicochemical Properties of 1-Methyl-4-(3-nitrobenzyl)piperazine [3]

| Property | Value |

| Molecular Formula | C₁₂H₁₇N₃O₂ |

| Molecular Weight | 235.29 g/mol |

| CAS Number | 198281-54-8 |

| Appearance | Solid |

| Melting Point | 49 °C |

| Boiling Point | 355.8 ± 27.0 °C at 760 mmHg |

| Purity | Typically >97% (as supplied by commercial vendors) |

Synthesis of 1-Methyl-4-(3-nitrobenzyl)piperazine

The synthesis of 1-Methyl-4-(3-nitrobenzyl)piperazine can be achieved through standard organic chemistry methodologies. Two plausible and widely used synthetic routes are detailed below: N-alkylation of 1-methylpiperazine with a 3-nitrobenzyl halide and reductive amination of 3-nitrobenzaldehyde with 1-methylpiperazine.

Experimental Protocol: N-Alkylation of 1-Methylpiperazine

This protocol describes the synthesis of 1-Methyl-4-(3-nitrobenzyl)piperazine via the nucleophilic substitution of a 3-nitrobenzyl halide with 1-methylpiperazine.

Materials:

-

1-Methylpiperazine

-

3-Nitrobenzyl bromide (or chloride)

-

Anhydrous potassium carbonate (K₂CO₃)

-

Anhydrous acetonitrile (CH₃CN)

-

Ethyl acetate

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Standard laboratory glassware for workup and purification

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-methylpiperazine (1.0 equivalent), anhydrous potassium carbonate (2.0 equivalents), and anhydrous acetonitrile.

-

Stir the suspension at room temperature.

-

Add a solution of 3-nitrobenzyl bromide (1.05 equivalents) in anhydrous acetonitrile dropwise to the stirring suspension.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Dissolve the crude product in ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water and then with brine.

-

Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent and evaporate the solvent in vacuo to yield the crude 1-Methyl-4-(3-nitrobenzyl)piperazine.

-

The product can be further purified by column chromatography on silica gel if necessary.

Experimental Protocol: Reductive Amination

This protocol outlines the synthesis of 1-Methyl-4-(3-nitrobenzyl)piperazine via the reductive amination of 3-nitrobenzaldehyde with 1-methylpiperazine.

Materials:

-

3-Nitrobenzaldehyde

-

1-Methylpiperazine

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Acetic acid (glacial)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware for workup and purification

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, dissolve 3-nitrobenzaldehyde (1.0 equivalent) and 1-methylpiperazine (1.1 equivalents) in dichloromethane or 1,2-dichloroethane.

-

Add a catalytic amount of glacial acetic acid to the solution.

-

Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate.

-

Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

-

Continue to stir the reaction at room temperature for 12-24 hours, or until the reaction is complete as monitored by TLC.

-

Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with brine.

-

Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent and concentrate under reduced pressure to obtain the crude product.

-

The product can be further purified by column chromatography on silica gel.

Chemical Reactivity and Applications

The primary documented application of 1-Methyl-4-(3-nitrobenzyl)piperazine is as a synthetic intermediate. The presence of the nitro group allows for its reduction to the corresponding aniline, 3-(4-methylpiperazin-1-ylmethyl)aniline. This transformation is a key step in the synthesis of various compounds, particularly in the development of novel pharmaceutical agents.

References

- 1. CN1634901A - Process for preparing N-benzyl piperazine - Google Patents [patents.google.com]

- 2. Facile Access to Ring-Fused Aminals via Direct α-Amination of Secondary Amines with ortho-Aminobenzaldehydes. Synthesis of Vasicine, Deoxyvasicine, Deoxyvasicinone, Mackinazolinone and Ruteacarpine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Piperazine, 1-methyl- [webbook.nist.gov]

Spectroscopic Analysis of 1-Methyl-4-(3-nitrobenzyl)piperazine: A Technical Guide

Disclaimer: Extensive searches of publicly available scientific databases and vendor information did not yield specific experimental spectroscopic data (NMR, MS, IR) for the target compound, 1-Methyl-4-(3-nitrobenzyl)piperazine (CAS: 198281-54-8). This guide will therefore provide a representative spectroscopic analysis of the closely related analogue, 1-Methyl-4-(4-nitrophenyl)piperazine , to illustrate the expected data and analytical workflow for researchers, scientists, and drug development professionals. All data presented below is for this analogue and should be interpreted as a predictive reference for the target compound.

Introduction to Spectroscopic Characterization

Spectroscopic techniques are fundamental in the structural elucidation and purity assessment of synthesized chemical compounds. For a novel or reference compound such as 1-Methyl-4-(3-nitrobenzyl)piperazine, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy provides a comprehensive analytical profile. This document outlines the expected spectroscopic data for a key analogue and provides generalized experimental protocols for these analytical methods.

Physicochemical Properties of the Target Compound

| Property | Value |

| Molecular Formula | C₁₂H₁₇N₃O₂ |

| Molecular Weight | 235.29 g/mol |

| CAS Number | 198281-54-8 |

| Physical Form | Solid |

| Melting Point | 49 °C |

| Boiling Point | 355.8 ± 27.0 °C at 760 mmHg |

Representative Spectroscopic Data: 1-Methyl-4-(4-nitrophenyl)piperazine

The following tables summarize the expected spectroscopic data based on the analogue 1-Methyl-4-(4-nitrophenyl)piperazine.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹H NMR (Proton NMR)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available | - | - | - |

¹³C NMR (Carbon NMR)

| Chemical Shift (δ) ppm | Assignment |

| Data not available | - |

Note: Specific NMR peak assignments for 1-Methyl-4-(4-nitrophenyl)piperazine are not available in the public domain. The table structure is provided as a template for expected data.

Mass Spectrometry (MS) Data

Electron Ionization (EI) Mass Spectrum

| m/z Ratio | Relative Intensity (%) | Proposed Fragment |

| 221 | Base Peak | [M]⁺ (Molecular Ion) |

| Other fragments not available | - | - |

Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2940 | Strong | C-H stretch (aliphatic) |

| ~2800 | Medium | C-H stretch (N-CH₃) |

| ~1590, ~1490 | Strong | C=C stretch (aromatic) |

| ~1520, ~1340 | Strong | N-O stretch (nitro group) |

| ~1250 | Medium | C-N stretch (aromatic amine) |

| ~1130 | Medium | C-N stretch (aliphatic amine) |

| ~840 | Strong | C-H bend (para-substituted aromatic) |

Note: The IR data is predicted based on characteristic functional group frequencies.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data outlined above.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent depends on the solubility of the compound and should be free of interfering signals.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300, 400, or 500 MHz).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

The number of scans can range from 8 to 64, depending on the sample concentration.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

-

The spectral width should be set to encompass the expected range of carbon chemical shifts (e.g., 0-220 ppm).

-

Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is often used. For non-volatile solids, direct infusion or Liquid Chromatography-Mass Spectrometry (LC-MS) is appropriate.

-

Ionization: Utilize Electron Ionization (EI) for fragmentation analysis or a soft ionization technique like Electrospray Ionization (ESI) to primarily observe the molecular ion.

-

Analysis: Scan a mass range appropriate for the molecular weight of the compound (e.g., m/z 50-500).

-

Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Infrared Spectroscopy

-

Sample Preparation:

-

For Solids: Prepare a KBr (potassium bromide) pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing the solid sample directly on the ATR crystal.

-

For Liquids: A thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample compartment or the pure KBr pellet.

-

Record the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

The final spectrum is a ratio of the sample spectrum to the background spectrum.

-

-

Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule.

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized compound.

Caption: Workflow for Spectroscopic Analysis.

Technical Guide: Physicochemical Characterization of 1-Methyl-4-(3-nitrobenzyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available physicochemical data for 1-Methyl-4-(3-nitrobenzyl)piperazine and outlines standardized experimental protocols for determining its solubility and stability. Given the limited publicly available experimental data for this specific compound, this document emphasizes the methodologies required to generate this critical information for research and drug development purposes.

Core Physicochemical Properties

Currently, publicly accessible quantitative data on the solubility and stability of 1-Methyl-4-(3-nitrobenzyl)piperazine is limited. The available data, primarily from chemical suppliers, is summarized below.

Table 1: Physicochemical Properties of 1-Methyl-4-(3-nitrobenzyl)piperazine

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₇N₃O₂ | --- |

| Molecular Weight | 235.29 g/mol | --- |

| CAS Number | 198281-54-8 | --- |

| Appearance | Solid | --- |

| Melting Point | 49 °C | Sigma-Aldrich |

| Boiling Point | 355.8 ± 27.0 °C at 760 mmHg | Sigma-Aldrich |

Experimental Protocol for Solubility Determination

A comprehensive understanding of a compound's solubility in various media is fundamental for its development as a potential therapeutic agent. The following protocol describes a systematic approach to determine the solubility profile of 1-Methyl-4-(3-nitrobenzyl)piperazine.

Materials and Equipment

-

1-Methyl-4-(3-nitrobenzyl)piperazine

-

Volumetric flasks and pipettes

-

Analytical balance

-

pH meter

-

Shaker/vortex mixer

-

Thermostatically controlled water bath or incubator

-

HPLC or UV-Vis spectrophotometer

-

Solvents:

-

Purified water (e.g., Milli-Q)

-

pH buffers (e.g., pH 1.2, 4.5, 6.8, 7.4)

-

Organic solvents (e.g., ethanol, methanol, DMSO, acetonitrile, acetone)

-

5% (w/v) Sodium Hydroxide (NaOH) solution

-

5% (w/v) Sodium Bicarbonate (NaHCO₃) solution

-

5% (v/v) Hydrochloric Acid (HCl) solution

-

Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of an organic compound.

Caption: Workflow for Quantitative Solubility Determination.

Step-by-Step Procedure

-

Preparation of Stock Solutions and Standards: Prepare a stock solution of 1-Methyl-4-(3-nitrobenzyl)piperazine in a suitable organic solvent where it is freely soluble. From this stock, prepare a series of calibration standards.

-

Equilibrium Solubility Method:

-

Add an excess amount of the compound to a known volume of the desired solvent (e.g., water, buffer, organic solvent) in a sealed vial.

-

Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, visually inspect for the presence of undissolved solid.

-

Centrifuge or filter the samples to separate the undissolved solid from the solution.

-

Analyze the clear supernatant or filtrate using a validated analytical method (e.g., HPLC, UV-Vis) to determine the concentration of the dissolved compound.

-

The determined concentration represents the equilibrium solubility.

-

-

Acid-Base Solubility Tests:

-

To a small, known amount of the compound (approx. 25 mg), add 0.75 mL of 5% HCl solution. Shake vigorously. Observation of dissolution indicates the presence of a basic functional group (likely the piperazine nitrogen).

-

If insoluble in 5% HCl, test for solubility in 5% NaOH and subsequently 5% NaHCO₃ to identify any acidic functional groups.

-

Experimental Protocol for Stability and Forced Degradation Studies

Stability testing is crucial to understand how the quality of a drug substance varies over time under the influence of environmental factors. Forced degradation studies are conducted to identify potential degradation products and establish the degradation pathways. These studies are integral to developing stability-indicating analytical methods as mandated by ICH guidelines.

Materials and Equipment

-

1-Methyl-4-(3-nitrobenzyl)piperazine

-

HPLC with a photodiode array (PDA) or mass spectrometry (MS) detector

-

pH meter

-

Forced degradation chambers/ovens (thermal stability)

-

Photostability chamber

-

Reagents for stress conditions:

-

Hydrochloric acid (e.g., 0.1 M, 1 M)

-

Sodium hydroxide (e.g., 0.1 M, 1 M)

-

Hydrogen peroxide (e.g., 3%, 30%)

-

Buffers at various pH values

-

Forced Degradation Workflow

The following diagram outlines the process for conducting forced degradation studies.

Caption: Workflow for Forced Degradation Studies.

Step-by-Step Procedure for Forced Degradation

The goal is to achieve 5-20% degradation of the drug substance.

-

Hydrolytic Degradation:

-

Acidic Conditions: Dissolve the compound in a solution of hydrochloric acid (e.g., 0.1 M HCl). If no degradation is observed at room temperature, the solution can be heated (e.g., at 60°C). Samples should be taken at various time points.

-

Basic Conditions: Dissolve the compound in a solution of sodium hydroxide (e.g., 0.1 M NaOH) and monitor for degradation at set time intervals at room temperature or elevated temperature if necessary.

-

-

Oxidative Degradation:

-

Treat a solution of the compound with hydrogen peroxide (e.g., 3% H₂O₂). The reaction is typically carried out at room temperature, and samples are analyzed at different time points.

-

-

Thermal Degradation:

-

Expose the solid compound to dry heat (e.g., 60°C, 80°C) for a specified period. Also, test the stability of a solution of the compound at elevated temperatures.

-

-

Photolytic Degradation:

-

Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH guideline Q1B. A control sample should be protected from light.

-

-

Sample Analysis:

-

All samples from the forced degradation studies should be analyzed by a stability-indicating HPLC method, preferably with a PDA and/or MS detector. This allows for the separation of the parent compound from any degradation products and helps in their identification and characterization.

-

Conclusion

While specific experimental data for 1-Methyl-4-(3-nitrobenzyl)piperazine is not widely published, this guide provides the necessary framework for researchers and drug development professionals to systematically determine its solubility and stability profiles. The outlined protocols are based on standard industry practices and regulatory guidelines, ensuring that the generated data will be robust and suitable for advancing research and development activities.

Application Notes and Protocols for 1-Methyl-4-(3-nitrobenzyl)piperazine in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-4-(3-nitrobenzyl)piperazine is a synthetic organic compound featuring a piperazine core, a structural motif frequently found in biologically active molecules. The presence of the nitrobenzyl group suggests potential applications in various cell-based assays, particularly in the context of cancer research, due to the known cytotoxic and signaling-modulating properties of related nitroaromatic and piperazine-containing compounds. Piperazine derivatives have been investigated for a range of biological activities, including anticancer, antimicrobial, and antipsychotic effects.[1][2]

These application notes provide a generalized experimental framework for the initial characterization of 1-Methyl-4-(3-nitrobenzyl)piperazine in a cell culture setting. The following protocols are based on standard methodologies for evaluating the cytotoxic and mechanistic properties of novel chemical entities.

Data Presentation

As no specific experimental data for 1-Methyl-4-(3-nitrobenzyl)piperazine is publicly available, the following tables present hypothetical data to serve as a template for reporting results obtained from the described protocols.

Table 1: Cytotoxicity of 1-Methyl-4-(3-nitrobenzyl)piperazine in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) after 48h |

| MCF-7 | Breast Adenocarcinoma | 15.2 |

| A549 | Lung Carcinoma | 22.8 |

| HCT116 | Colon Carcinoma | 18.5 |

| PC-3 | Prostate Cancer | 25.1 |

Table 2: Cell Cycle Analysis of a Representative Cancer Cell Line (e.g., MCF-7) Treated with 1-Methyl-4-(3-nitrobenzyl)piperazine for 24 hours

| Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |

| Vehicle Control (0.1% DMSO) | 65.3 | 20.1 | 14.6 |

| 1-Methyl-4-(3-nitrobenzyl)piperazine (10 µM) | 55.8 | 28.5 | 15.7 |

| 1-Methyl-4-(3-nitrobenzyl)piperazine (20 µM) | 45.2 | 35.6 | 19.2 |

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol determines the cytotoxic effect of 1-Methyl-4-(3-nitrobenzyl)piperazine on cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549, HCT116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

1-Methyl-4-(3-nitrobenzyl)piperazine

-

Dimethyl sulfoxide (DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Preparation: Prepare a stock solution of 1-Methyl-4-(3-nitrobenzyl)piperazine in DMSO. Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations.

-

Treatment: Remove the old medium from the wells and add 100 µL of the medium containing various concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration).

-

Incubation: Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Protocol 2: Analysis of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Treated and control cells

-

Annexin V-FITC Apoptosis Detection Kit

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment: Culture cells in 6-well plates and treat with 1-Methyl-4-(3-nitrobenzyl)piperazine at the desired concentrations for a specified time.

-

Cell Harvesting: Harvest both adherent and floating cells.

-

Washing: Wash the cells twice with cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI and incubate in the dark at room temperature for 15 minutes.

-

Analysis: Analyze the stained cells by flow cytometry within one hour.

Visualizations

Caption: Experimental workflow for evaluating the in vitro anticancer activity.

Caption: A plausible intrinsic apoptosis signaling pathway.

References

Application Notes and Protocols for In Vivo Animal Models: 1-Methyl-4-(3-nitrobenzyl)piperazine

Disclaimer: As of the latest literature search, there is no publicly available in vivo data for the compound "1-Methyl-4-(3-nitrobenzyl)piperazine." Therefore, specific dosage information, established protocols, and defined signaling pathways for this compound in animal models are not available. The following information is provided as a general guide for researchers on how to approach the initial in vivo evaluation of a novel compound within this chemical class, based on standard preclinical drug development practices.

Introduction to Piperazine Derivatives

Piperazine and its derivatives are a significant class of compounds in medicinal chemistry, known for their wide range of biological activities, particularly targeting the central nervous system (CNS). Various derivatives have been investigated for their potential as anxiolytic, antipsychotic, antidepressant, and cognitive-enhancing agents.[1][2][3] The therapeutic effects of these compounds are often attributed to their interaction with various neurotransmitter systems, including serotonergic, dopaminergic, and adrenergic pathways.[4] Given this background, "1-Methyl-4-(3-nitrobenzyl)piperazine" is of interest for its potential neuropharmacological activity.

General Protocol for a Dose-Ranging Study in Rodents

When there is no prior in vivo data, a dose-ranging study is a critical first step to determine a safe and potentially effective dose range for a novel compound. The following is a generalized protocol for a single-dose tolerability and pharmacokinetic study in mice.

Objective: To determine the maximum tolerated dose (MTD) and basic pharmacokinetic profile of 1-Methyl-4-(3-nitrobenzyl)piperazine in mice.

Animal Model:

-

Species: Mouse (e.g., C57BL/6 or CD-1)

-

Sex: Male and/or female (justification for sex selection should be provided)

-

Age: 8-10 weeks

-

Health Status: Healthy, specific pathogen-free (SPF)

Materials:

-

1-Methyl-4-(3-nitrobenzyl)piperazine (purity >95%)

-

Vehicle for solubilization (e.g., saline, PBS, DMSO/saline mixture). The vehicle must be tested alone as a control.

-

Administration supplies (e.g., gavage needles, syringes).

-

Blood collection supplies (e.g., EDTA tubes, capillaries).

Experimental Procedure:

-

Compound Preparation:

-

Prepare a stock solution of the compound in a suitable vehicle. The stability and solubility of the compound in the chosen vehicle should be predetermined.

-

Prepare serial dilutions to achieve the desired dose levels.

-

-

Dose Selection:

-

In the absence of any data, a starting dose can be estimated from any available in vitro cytotoxicity data (e.g., 1/100th of the IC50).

-

Alternatively, a logarithmic dose escalation scheme can be used (e.g., 1, 3, 10, 30, 100 mg/kg).

-

-

Administration:

-

Administer a single dose of the compound or vehicle to different groups of animals. Common routes for CNS-active compounds include intraperitoneal (i.p.) or oral (p.o.) administration.

-

A typical study design would involve 3-5 animals per dose group.

-

-

Monitoring and Observations:

-

Continuously monitor animals for the first 4 hours post-dosing, and then at regular intervals for up to 72 hours.

-

Record clinical signs of toxicity, including changes in posture, activity, breathing, and any signs of seizures, sedation, or agitation.

-

Record body weight daily.

-

-

Pharmacokinetic Analysis (Satellite Group):

-

At predetermined time points (e.g., 15, 30, 60, 120, 240 minutes post-dose), collect blood samples from a separate group of animals (a satellite group) at a mid-range, well-tolerated dose.

-

Process blood to plasma and analyze the concentration of the compound using a suitable analytical method (e.g., LC-MS/MS).

-

Data Analysis:

-

The MTD is defined as the highest dose that does not cause mortality or serious, irreversible clinical signs.

-

Pharmacokinetic parameters such as Cmax, Tmax, and half-life (t1/2) are calculated from the plasma concentration-time data.

Visualizing Experimental Workflow

The following diagram outlines a typical workflow for an initial in vivo dose-finding study for a novel compound.

Caption: Workflow for a Dose-Ranging Study.

Future Directions